molecular formula C18H22N4O2S B1397803 Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate CAS No. 1217486-72-0

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Cat. No. B1397803
M. Wt: 358.5 g/mol
InChI Key: XAKDQQFCQUBXRA-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate, or TB-5-2-2CP-4MT, is a synthetic compound with a range of applications in the field of scientific research. It is a compound of nitrogen, carbon, sulfur, and oxygen atoms, and is a derivative of thiazol-2-ylcarbamate. TB-5-2-2CP-4MT has been used in a variety of scientific studies, including drug development and cancer research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Process Development and Synthesis : The compound serves as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It is synthesized through a one-pot, two-step telescoped sequence from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li et al., 2012).

  • Structural Analysis and Coordination Behavior : The compound's structural analysis through X-ray diffraction and ab initio calculations reveals significant insights into its planar molecule structure and potential for hydrogen bonding associations, which are important for building supramolecular structures (Garza-Ortiz et al., 2013).

  • Synthesis in Organolithium Reactions : The compound is involved in the reaction mechanisms with organolithium reagents, particularly in the replacement of sulfonyl groups in tert-butyl pyridinyl sulfones (Stoyanovich et al., 1978).

  • Suzuki Cross-Coupling Reaction : The compound plays a role in the Suzuki cross-coupling reaction, showcasing its importance in synthesizing complex organic structures and potentially in pharmaceutical synthesis (Wang et al., 2014).

Applications in Catalysis and Ligand Behavior

  • Catalytic Activity : The compound shows potential as a ligand in palladium complexes, which are efficient Heck coupling catalysts. This implies its utility in facilitating carbon-carbon bond formation, a key process in organic synthesis (Ojwach et al., 2007).

  • Use in Polymeric Catalysts : Derivatives of this compound, when integrated into polymers, show promise as effective catalysts in acylation chemistry, highlighting its role in enhancing reaction efficiencies and selectivity (Mennenga et al., 2015).

properties

IUPAC Name

tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,1-6H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDQQFCQUBXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to the procedure described in Step 1.3, but using 2-(4-iodo-pyridin-2-yl)-2-methyl-propionitrile (Step 21.5) and (4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester (Step 18.4). The reaction mixture is stirred for 3 h at 100° C. Title compound: ESI-MS: 359.1 [M+H]+; TLC: Rf=0.47 (Hex/EtOAc, 1:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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